molecular formula C17H26N2O3S B11261520 3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

Cat. No.: B11261520
M. Wt: 338.5 g/mol
InChI Key: QUBBUASPQQZZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BUTANAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a tetrahydroquinoline ring, which is further connected to a butanamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C17H26N2O3S

Molecular Weight

338.5 g/mol

IUPAC Name

3-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide

InChI

InChI=1S/C17H26N2O3S/c1-4-10-23(21,22)19-9-5-6-14-12-15(7-8-16(14)19)18-17(20)11-13(2)3/h7-8,12-13H,4-6,9-11H2,1-3H3,(H,18,20)

InChI Key

QUBBUASPQQZZBA-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Tetrahydroquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the tetrahydroquinoline intermediate reacts with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Butanamide Moiety: The final step involves the coupling of the sulfonylated tetrahydroquinoline with a butanamide derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, pyridine, dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

3-METHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BUTANAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of bacterial infections due to its sulfonamide moiety.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Biological Studies: Its interactions with biological targets are investigated to understand its mechanism of action and potential side effects.

    Industrial Applications: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-METHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death. The tetrahydroquinoline ring may also interact with other biological pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
  • 3-Methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide
  • N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propionamide

Uniqueness

3-METHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BUTANAMIDE is unique due to the presence of the 3-methyl group on the butanamide moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall pharmacokinetic properties compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.